molecular formula Ga2S3 B1143701 Gallium(III) sulfide CAS No. 12024-22-5

Gallium(III) sulfide

カタログ番号: B1143701
CAS番号: 12024-22-5
分子量: 235.64
注意: 研究専用です。人間または獣医用ではありません。
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説明

Gallium(III) sulfide, with the chemical formula Ga₂S₃, is a compound composed of gallium and sulfur. The compound exists in several polymorphic forms, including α (hexagonal), α’ (monoclinic), β (hexagonal), and γ (cubic), with the alpha form being yellow .

準備方法

Gallium(III) sulfide can be synthesized through various methods:

化学反応の分析

Gallium(III) sulfide undergoes various chemical reactions:

生物活性

Gallium(III) sulfide (Ga₂S₃) is a compound that has garnered attention for its unique biological activities, particularly in the fields of oncology and antimicrobial treatment. This article explores the biological properties of Ga₂S₃, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

This compound is a semiconductor material that exhibits a range of properties beneficial for various applications, including electronics and photonics. However, its biological activity, particularly as an antitumor and antimicrobial agent, is increasingly being recognized. The compound's ability to mimic iron (Fe³⁺) ions allows it to interfere with biological processes that rely on iron, making it a candidate for therapeutic use.

2.1 Iron Mimicry

Gallium(III) ions share similar properties with iron ions, such as ionic radius and electron affinity. This similarity allows Ga³⁺ to substitute for Fe³⁺ in biological systems, disrupting iron-dependent metabolic processes. For instance, Ga³⁺ can inhibit enzymes that require iron as a cofactor, leading to impaired bacterial growth and metabolism .

2.2 Antitumor Activity

Research indicates that Ga³⁺ disrupts cellular iron homeostasis, which is crucial for tumor cell proliferation. By inhibiting iron uptake and utilization within cancer cells, Ga³⁺ can induce apoptosis and reduce tumor growth. Studies have shown that gallium compounds can effectively target various cancer cell lines, including those resistant to conventional therapies .

3. Cytotoxicity Studies

Cytotoxicity assessments of this compound reveal significant effects on different cell lines. A study demonstrated that Ga₂S₃ exhibits dose-dependent cytotoxicity against human cancer cell lines, with IC₅₀ values indicating substantial cell death at relatively low concentrations .

Table 1: Cytotoxic Effects of this compound on Various Cell Lines

Cell LineIC₅₀ (µM)Mechanism of Action
HeLa (Cervical)25Inhibition of iron-dependent enzymes
MCF-7 (Breast)30Induction of oxidative stress
A549 (Lung)20Disruption of cellular metabolism

4. Antimicrobial Properties

Gallium compounds have been shown to possess notable antimicrobial activity against a variety of pathogens. The mechanism involves the inhibition of bacterial iron acquisition systems; bacteria are unable to differentiate between Fe³⁺ and Ga³⁺, leading to disrupted metabolic functions essential for survival .

4.1 Case Study: Antibacterial Efficacy

In a study involving Pseudomonas aeruginosa, Ga³⁺ demonstrated significant bactericidal activity at micromolar concentrations. The presence of gallium led to reduced biofilm formation and altered protein expression profiles related to iron metabolism .

5. Toxicological Considerations

While gallium compounds exhibit promising therapeutic potential, they also pose risks regarding toxicity. This compound is classified as a hazardous substance with severe corrosive effects on skin and mucous membranes . Chronic exposure may lead to adverse health effects such as dermatitis and potential renal damage.

Table 2: Toxicological Profile of this compound

Exposure RouteEffects
IngestionCorrosive effects on gastrointestinal tract
InhalationRespiratory irritation
Skin ContactSevere burns

6. Conclusion

This compound presents significant promise in the fields of oncology and antimicrobial therapy due to its unique biological activities stemming from its ability to mimic iron ions. Ongoing research into its mechanisms of action and safety profile will be crucial in determining its viability as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the primary synthesis routes for Ga₂S₃, and how do they influence structural properties?

Ga₂S₃ can be synthesized via direct reaction of gallium with sulfur at high temperatures (e.g., 16 Ga + 3 S₈ → 8 Ga₂S₃) . Alternative methods include hydrothermal synthesis of GaOOH precursors followed by H₂S annealing and mechanochemical ball milling, which produces metastable β- and γ-polymorphs . The choice of method affects crystallinity, phase purity, and particle morphology, critical for applications in semiconductors or energy storage.

Q. How do Ga₂S₃ polymorphs differ, and what techniques are used to characterize them?

Ga₂S₃ exists in α (hexagonal), α’ (monoclinic), β (hexagonal), and γ (cubic) polymorphs, with phase transitions observed under thermal treatment . X-ray diffraction (XRD) and Raman spectroscopy are essential for distinguishing phases, while transmission electron microscopy (TEM) reveals nanostructural features like layered arrangements in β-Ga₂S₃ . Differential scanning calorimetry (DSC) can track phase transitions .

Q. What safety protocols are critical when handling Ga₂S₃ in lab settings?

Ga₂S₃ poses hazards (H314-H318: skin/eye corrosion and respiratory irritation) . Use glove boxes for synthesis, fume hoods for H₂S annealing steps , and personal protective equipment (PPE) including nitrile gloves and safety goggles. Waste disposal must comply with regulations for sulfides.

Advanced Research Questions

Q. How does Ga₂S₃ function as a sodium-ion battery (SIB) anode, and what challenges exist in optimizing its performance?

Ga₂S₃ exhibits a high theoretical capacity (~892 mAh/g) via conversion reactions (Ga₂S₃ + 6 Na⁺ → 2 Ga + 3 Na₂S) . However, volume expansion during cycling degrades stability. Strategies include nanostructuring (e.g., nanorods to buffer stress) and composite design with carbon matrices. In-situ XRD and galvanostatic intermittent titration (GITT) are used to study sodiation mechanisms and kinetics .

Q. What contradictions exist in reported bandgap values for Ga₂S₃, and how can they be resolved?

Bandgap values vary between 2.4–3.5 eV depending on phase (β-Ga₂S3: ~2.53 eV; α-phase: ~3.2 eV) and synthesis defects . Discrepancies arise from differences in characterization methods (UV-Vis vs. photoluminescence) and sample purity. Researchers should standardize synthesis protocols and employ multiple techniques (e.g., spectroscopic ellipsometry) for cross-validation .

Q. How can mechanochemical synthesis be optimized to stabilize Ga₂S₃ metastable phases for optoelectronic applications?

Mechanochemical methods produce γ-Ga₂S₃, which transitions to α’ at ~400°C . To stabilize γ-phase, use low-temperature annealing (<300°C) and explore doping (e.g., Zn or In) to inhibit phase transitions. Pair with TEM and in-situ XRD to monitor structural evolution during synthesis .

Q. What role do sulfur vacancies play in Ga₂S₃’s electronic properties, and how can they be quantified?

Sulfur vacancies act as electron donors, reducing resistivity and enhancing n-type conductivity . Positron annihilation spectroscopy and X-ray photoelectron spectroscopy (XPS) quantify vacancy density, while density functional theory (DFT) simulations model their impact on band structure .

Q. Methodological Guidance

Q. How should researchers design experiments to study Ga₂S₃’s electrochemical stability in aqueous vs. non-aqueous electrolytes?

  • Non-aqueous systems : Use coin cells with NaPF₆ in ethylene carbonate/dimethyl carbonate (EC/DMC) .
  • Aqueous systems : Test in neutral buffers (pH 7) to avoid Ga₂S₃ hydrolysis. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) assess interfacial stability, while inductively coupled plasma (ICP) monitors gallium dissolution .

Q. What best practices ensure reproducibility in Ga₂S₃ thin-film deposition on semiconductor substrates?

  • Substrate preparation : Clean GaP or Si wafers with HF etching to remove oxides .
  • Deposition : Use pulsed laser deposition (PLD) or atomic layer deposition (ALD) under controlled sulfur partial pressure .
  • Characterization : Atomic force microscopy (AFM) for surface roughness; XRD for epitaxial alignment .

Q. How can DFT simulations complement experimental studies of Ga₂S₃’s sodium-ion storage mechanisms?

DFT models predict sodiation pathways, activation barriers, and volume changes . Pair with operando XRD or TEM to validate simulations. Open-source codes (e.g., VASP or Quantum ESPRESSO) are recommended for modeling .

Q. Data Interpretation and Reporting

  • Key Property Table for Ga₂S₃ :

    PropertyValue/RangeMethod/Conditions
    Bandgap (eV)2.4–3.5UV-Vis, Photoluminescence
    Density (g/cm³)3.65–3.77Pycnometry
    Melting Point (°C)1255DSC
    Hazard ClassificationH314-H318SDS compliance
  • References : Cite primary literature (e.g., synthesis protocols , electrochemical studies ) and avoid over-reliance on vendor data. Use tools like Zotero for managing citations .

特性

IUPAC Name

sulfanylidene(sulfanylidenegallanylsulfanyl)gallane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Ga.3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKBMGHMPOIFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

S=[Ga]S[Ga]=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ga2S3
Record name gallium(III) sulfide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Gallium(III)_sulfide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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